

2-Bromo-5-(trifluoromethyl)thiazole: A Technical Guide for Chemical Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	2-Bromo-5-(trifluoromethyl)thiazole
Cat. No.:	B1288848

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of **2-Bromo-5-(trifluoromethyl)thiazole**, a key building block in medicinal chemistry and materials science. This document is intended to serve as a valuable resource for researchers engaged in the design and synthesis of novel therapeutic agents and functional materials.

Core Chemical Properties

2-Bromo-5-(trifluoromethyl)thiazole is a halogenated heterocyclic compound featuring a thiazole ring substituted with a bromine atom and a trifluoromethyl group. These functional groups impart unique reactivity and properties to the molecule, making it a versatile intermediate in organic synthesis.

Property	Value	Source
Molecular Formula	C ₄ HBrF ₃ NS	[1] [2] [3]
Molecular Weight	232.02 g/mol	[1] [3]
Physical State	Liquid	[1] [3]
IUPAC Name	2-bromo-5-(trifluoromethyl)-1,3-thiazole	[1] [2]
CAS Number	1209458-80-9	[1] [2] [3]
Predicted Boiling Point	182.8 ± 35.0 °C at 760 mmHg	[4]
Purity	Typically ≥95%	[1] [3]

Note: Experimental values for boiling point, density, and solubility are not readily available in public literature. The provided boiling point is a predicted value.

Synthesis and Reactivity

The synthesis of **2-Bromo-5-(trifluoromethyl)thiazole** is not explicitly detailed in publicly available literature. However, analogous syntheses of substituted thiazoles often proceed via the Hantzsch thiazole synthesis, followed by a selective bromination step. Thiazole derivatives are known to be valuable in the development of agrochemicals and pharmaceuticals, including kinase inhibitors.[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)

The reactivity of **2-Bromo-5-(trifluoromethyl)thiazole** is largely dictated by the presence of the bromine atom at the 2-position of the thiazole ring. This C-Br bond is susceptible to a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which allows for the formation of a carbon-carbon bond with a wide range of aryl and heteroaryl boronic acids. This versatility makes it a valuable building block for creating diverse molecular scaffolds.[\[9\]](#)[\[10\]](#)[\[11\]](#)

Experimental Protocols

While a specific protocol for **2-Bromo-5-(trifluoromethyl)thiazole** is not available, the following represents a general procedure for a Suzuki-Miyaura coupling reaction with a bromo-

heterocycle, which can be adapted and optimized by researchers.

General Protocol for Suzuki-Miyaura Coupling of an Aryl Bromide:

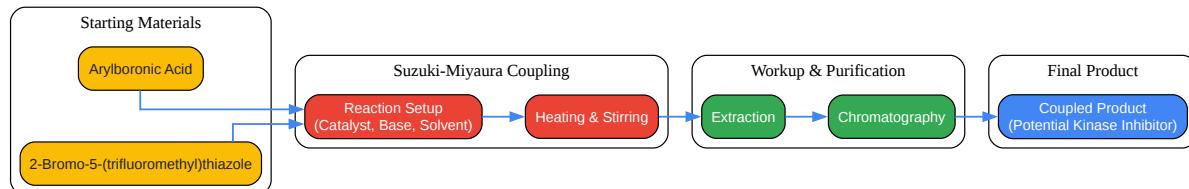
Materials:

- **2-Bromo-5-(trifluoromethyl)thiazole** (1.0 equiv)
- Arylboronic acid (1.2-1.5 equiv)
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 2-5 mol%)
- Base (e.g., K_2CO_3 , Na_2CO_3 , or K_3PO_4 , 2.0-3.0 equiv)
- Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF/water mixture)

Procedure:

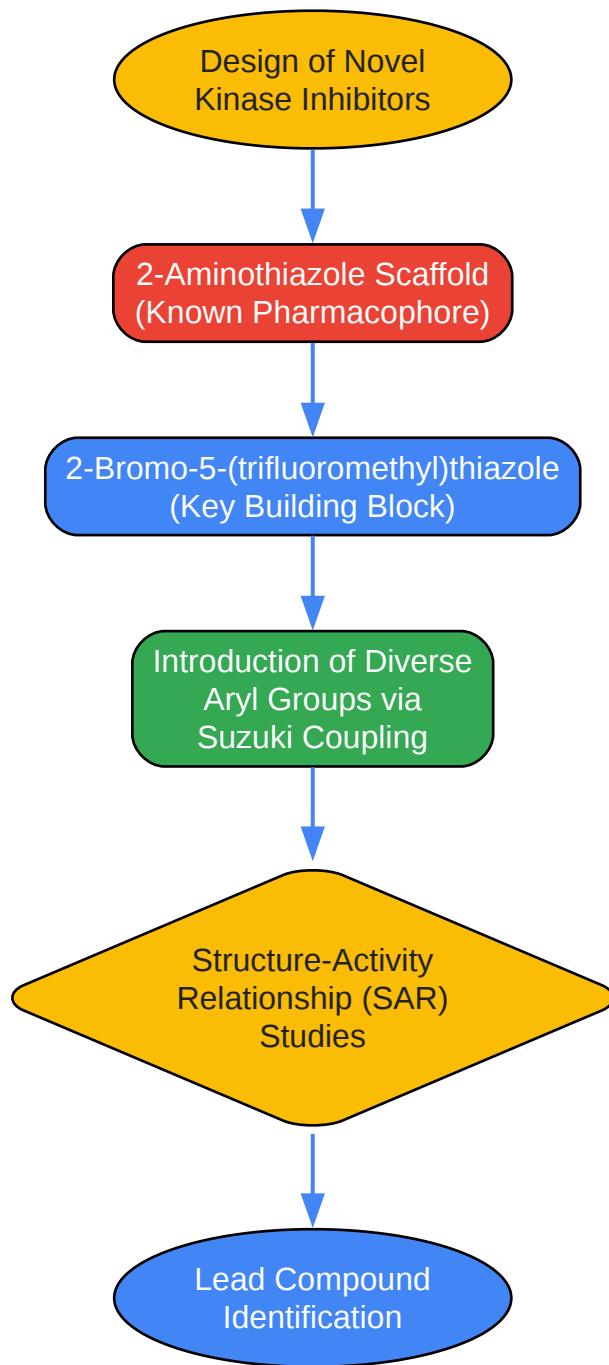
- To a flame-dried Schlenk flask, add **2-Bromo-5-(trifluoromethyl)thiazole**, the arylboronic acid, the palladium catalyst, and the base.
- Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.
- Add the anhydrous solvent via syringe.
- Heat the reaction mixture to a temperature between 80-110 °C with vigorous stirring.
- Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Upon completion, cool the reaction to room temperature.
- Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

- Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.


Spectroscopic Data

Detailed experimental spectroscopic data (NMR, IR, Mass Spectrometry) for **2-Bromo-5-(trifluoromethyl)thiazole** is not readily available in the surveyed literature. For related thiazole derivatives, the following general characteristics can be expected:

- ^1H NMR: Signals corresponding to the thiazole ring proton.
- ^{13}C NMR: Resonances for the carbon atoms of the thiazole ring and the trifluoromethyl group.
- ^{19}F NMR: A characteristic signal for the trifluoromethyl group.
- IR Spectroscopy: Absorption bands corresponding to C-H, C=N, C-S, and C-F stretching and bending vibrations.[12][13]
- Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound, along with fragmentation patterns resulting from the loss of bromine, trifluoromethyl, and other fragments.[12][14][15]


Logical Relationships and Workflows

The following diagrams illustrate the general logic of utilizing **2-Bromo-5-(trifluoromethyl)thiazole** in a drug discovery context, specifically in the synthesis of potential kinase inhibitors via Suzuki-Miyaura cross-coupling.

[Click to download full resolution via product page](#)

General workflow for Suzuki-Miyaura coupling.

[Click to download full resolution via product page](#)

Logic of using the thiazole as a scaffold.

Safety Information

2-Bromo-5-(trifluoromethyl)thiazole is classified as a hazardous substance. Researchers should consult the Safety Data Sheet (SDS) before handling and take appropriate safety

precautions.

- Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1][3]
- Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1][3]

This technical guide summarizes the currently available information on **2-Bromo-5-(trifluoromethyl)thiazole**. Further research is needed to fully characterize its physical and chemical properties and to explore its full potential in various applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. [2-BROMO-5-\(TRIFLUOROMETHYL\)THIAZOLE | 1209458-80-9](http://chemicalbook.com) [chemicalbook.com]
- 3. [2-Bromo-5-\(trifluoromethyl\)thiazole | 1209458-80-9](http://sigmaaldrich.com) [sigmaaldrich.com]
- 4. [2-BROMO-5-\(TRIFLUOROMETHYL\)THIAZOLE | CAS#:1209458-80-9](http://chemsrc.com) | Chemsra [chemsrc.com]
- 5. nbinno.com [nbinno.com]
- 6. benchchem.com [benchchem.com]
- 7. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]

- 11. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. article.sapub.org [article.sapub.org]
- To cite this document: BenchChem. [2-Bromo-5-(trifluoromethyl)thiazole: A Technical Guide for Chemical Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1288848#2-bromo-5-trifluoromethyl-thiazole-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com